molecular formula C15H19BO4 B1420427 (E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid CAS No. 1072944-97-8

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid

Cat. No. B1420427
M. Wt: 274.12 g/mol
InChI Key: LNNZFLJPNKVNCC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid” is a chemical compound. However, specific details about this compound are not readily available1.



Synthesis Analysis

The synthesis of similar compounds involves the use of tetramethyl-1,3,2-dioxaborolane derivatives2. However, the specific synthesis process for this compound is not found in the available resources.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the current resources.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are solid at room temperature3. However, the specific properties of this compound are not found in the available resources.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compounds containing (E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid are synthesized through multi-step reactions. The structural confirmation is done using spectroscopic techniques like FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses are conducted using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).

  • DFT Studies for Molecular Structures : The molecular structures are further calculated using DFT. The results from these studies indicate that molecular structures optimized by DFT are consistent with the crystal structures determined by single-crystal X-ray diffraction (Huang et al., 2021).

Chemical Properties and Applications

  • Boronate-Based Fluorescence Probes : This chemical is used in the synthesis of boronate ester fluorescence probes for the detection of hydrogen peroxide (H2O2). These compounds display various fluorescence responses towards H2O2, which is essential for identifying its concentration in different environments (Lampard et al., 2018).

  • Application in Hydrogen Peroxide Vapor Detection : It's used in enhancing the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This approach significantly improves the sensitivity and detection limits for H2O2 vapor, essential for explosive detection and environmental monitoring (Fu et al., 2016).

Biomedical and Chemical Research

  • In Vitro Antitumor Activity : A di-n-butyltin(IV) complex with this chemical has been synthesized and tested for its cytotoxic activity against human hepatocellular carcinoma and liver carcinoma cell lines. This study highlights its potential application in cancer research (He et al., 2013).

  • Use in Modifying Aroylhydrazone Prochelators : It's involved in modifying prochelators for enhanced hydrolytic stability and improved cytoprotection against oxidative stress. This application is crucial for developing therapeutic agents targeting oxidative stress-related diseases (Wang & Franz, 2018).

Electronic and Optical Materials

  • Organic Sensitizers for Solar Cells : The molecule is part of the synthesis of organic sensitizers for solar cell applications. Its inclusion in the synthesizers enhances the incident photon to current conversion efficiency, making it a valuable component in the field of renewable energy (Kim et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound are not readily available in the current resources.


Future Directions

The future directions for the research and application of this compound are not readily available in the current resources.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-10H,1-4H3,(H,17,18)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNZFLJPNKVNCC-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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